molecular formula C15H14FNO5S B11057635 5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide

Cat. No.: B11057635
M. Wt: 339.3 g/mol
InChI Key: SRSXQVWGUYLVPW-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a benzodioxole moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the construction of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with altered functional groups.

Scientific Research Applications

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with the activity of cyclooxygenase (COX) enzymes, resulting in reduced inflammation . The precise molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and sulfonamides, such as:

Uniqueness

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14FNO5S

Molecular Weight

339.3 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzenesulfonamide

InChI

InChI=1S/C15H14FNO5S/c1-9-5-13-14(22-8-21-13)7-11(9)17-23(18,19)15-6-10(16)3-4-12(15)20-2/h3-7,17H,8H2,1-2H3

InChI Key

SRSXQVWGUYLVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)F)OC)OCO2

Origin of Product

United States

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